molecular formula C8H15F3O B156438 (S)-1,1,1-Trifluorooctan-2-ol CAS No. 129443-08-9

(S)-1,1,1-Trifluorooctan-2-ol

Cat. No.: B156438
CAS No.: 129443-08-9
M. Wt: 184.2 g/mol
InChI Key: INAIBHXNHIEDAM-ZETCQYMHSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemical Systems

Organofluorine compounds are organic molecules containing at least one carbon-fluorine bond. numberanalytics.comwikipedia.org The exceptional properties of these compounds, such as high thermal stability and increased lipophilicity, have made them central to modern chemical research. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and about half of all agrochemicals contain fluorine. wikipedia.orgchinesechemsoc.org

The introduction of fluorine into an organic molecule can dramatically alter its properties. consensus.app Fluorine's high electronegativity, the highest of all elements, and its small size allow it to significantly influence a molecule's electronic environment, conformation, and reactivity. consensus.appnumberanalytics.com Key modulations include:

Increased Lipophilicity: Fluorination often enhances a molecule's ability to dissolve in lipids, which can improve its transport across biological membranes. numberanalytics.comnumberanalytics.comencyclopedia.pub

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. wikipedia.orgchinesechemsoc.org This strength can make fluorinated compounds more resistant to metabolic degradation, leading to a longer biological half-life. numberanalytics.comresearchgate.net

Binding Affinity: Fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect how a molecule binds to its biological target. consensus.appresearchgate.net

These properties are critical in the design of advanced materials and therapeutic agents. numberanalytics.comnumberanalytics.com

Fluorinated alcohols that are also chiral serve as valuable building blocks in the synthesis of complex, enantiomerically pure molecules. cyu.frrsc.org These "chiral building blocks" provide a pre-defined stereocenter, which can be used to control the stereochemical outcome of subsequent reactions. The use of such building blocks is a fundamental strategy in asymmetric synthesis, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific three-dimensional structure. wikipedia.orgwikipedia.org The synthesis of chiral fluorinated amino acids, for instance, has benefited from catalytic asymmetric hydrogenation where fluorinated alcohols have been shown to improve both yield and enantioselectivity. dicp.ac.cn Furthermore, fluorinated chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemistry of a reaction, are often derived from or are themselves fluorinated alcohols. cyu.fr

The Compound (S)-1,1,1-Trifluorooctan-2-ol within the Scope of Asymmetric Synthesis

This compound is a specific chiral fluorinated alcohol that embodies the principles and applications discussed above. Its structure, featuring a trifluoromethyl group adjacent to a chiral secondary alcohol, makes it a subject of interest in the field of asymmetric synthesis.

Table 1: Properties of this compound

Property Value
Chemical Formula C8H15F3O
IUPAC Name (2S)-1,1,1-trifluorooctan-2-ol
Molar Mass 184.20 g/mol
Appearance Colorless liquid

Source: PubChem CID 7000124 nih.gov

Enantioselective synthesis, or asymmetric synthesis, refers to a chemical reaction or sequence of reactions that preferentially forms one enantiomer or diastereomer over others. wikipedia.org This is a critical aspect of modern chemistry, as different stereoisomers of a molecule can have vastly different biological activities. wikipedia.org The control of stereochemistry, or stereocontrol, is achieved through a process known as asymmetric induction. wikipedia.orgicjs.us This involves using a chiral element—such as a chiral catalyst, a chiral auxiliary, or a chiral starting material—to create a diastereomeric interaction in the transition state of a reaction, thereby lowering the activation energy for the formation of one stereoisomer over the other. wikipedia.orgicjs.usrsc.org

There are several key strategies for achieving enantioselectivity:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. icjs.usethz.ch

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.comepfl.ch After the reaction, the auxiliary is removed. numberanalytics.comepfl.ch

Enantioselective Catalysis: This method employs a chiral catalyst to control the stereochemistry of a reaction. researchgate.netrsc.org This is often the most efficient method as only a small amount of the catalyst is needed. ethz.ch

The concept of using chiral auxiliaries to control stereochemistry emerged in the mid-20th century and has since become a cornerstone of asymmetric synthesis. numberanalytics.comnumberanalytics.com E.J. Corey's work in the 1970s with camphor-derived auxiliaries was a significant early development. numberanalytics.comnumberanalytics.com This was followed by the introduction of other influential auxiliaries, such as the oxazolidinones popularized by David A. Evans and the trans-2-phenyl-1-cyclohexanol (B1200244) introduced by J. K. Whitesell. wikipedia.orgnumberanalytics.comepfl.ch

The evolution of chiral auxiliaries has been driven by the need for greater efficiency, selectivity, and recyclability. numberanalytics.com Early auxiliaries were often derived from natural products. numberanalytics.com Modern research focuses on the rational design of new auxiliaries with improved performance characteristics. numberanalytics.com The development of fluorinated chiral auxiliaries, for example, has shown promise in enhancing diastereoselectivity in certain reactions due to unique fluorine-metal interactions that can rigidify the transition state. cyu.fr These advancements continue to expand the toolkit available to synthetic chemists for the construction of complex chiral molecules. numberanalytics.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-fluorouracil
Atorvastatin
BINOL
Cefazaflur
Celecoxib
Ciprofloxacin
Flomoxef
Flumioxazin
Fluconazole
Fluoxetine
Fluticasone
Fipronil
Mefloquine
Paroxetine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1,1,1-trifluorooctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAIBHXNHIEDAM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426466
Record name (2S)-1,1,1-Trifluorooctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129443-08-9
Record name (2S)-1,1,1-Trifluorooctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S 1,1,1 Trifluorooctan 2 Ol and Its Derivatives

Stereoselective Synthesis Pathways and Enantiomeric Resolution

The controlled synthesis of a single enantiomer, such as (S)-1,1,1-Trifluorooctan-2-ol, can be achieved through various stereoselective strategies. beilstein-journals.orgnih.gov These methods are designed to favor the formation of one stereoisomer over another. beilstein-journals.orgnih.gov When a reaction produces a racemic mixture (a 50:50 mixture of both enantiomers), enantiomeric resolution techniques are employed to separate the desired enantiomer. libretexts.org

Preparation of Optically Active Enantiomers from Racemic Mixtures

A common approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. libretexts.orgrsc.org This involves separating the two enantiomers from each other. libretexts.org

Enzymatic kinetic resolution (EKR) is a powerful and environmentally friendly method for separating enantiomers. researchgate.net Lipases are a class of enzymes frequently used for this purpose due to their ability to selectively catalyze reactions on one enantiomer in a racemic mixture at a faster rate than the other. researchgate.netmdpi.com This difference in reaction rate allows for the separation of the enantiomers. libretexts.org

In the context of producing this compound, a racemic mixture of 1,1,1-trifluorooctan-2-ol can be subjected to lipase-catalyzed acylation or hydrolysis. For instance, in a kinetic resolution via transesterification, a lipase (B570770) can selectively acylate the (R)-enantiomer, leaving the desired this compound unreacted and thus enriched. mdpi.comchemrxiv.org The efficiency of this process is often evaluated by the enantiomeric ratio (E-value), where a high E-value indicates excellent selectivity. nih.gov

Several lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens, have been successfully employed in the kinetic resolution of various alcohols. mdpi.comnih.gov The choice of lipase, solvent, and acyl donor are critical parameters that are optimized to achieve high enantiomeric excess (ee) and yield. chemrxiv.org For example, Novozyme 435, an immobilized form of CAL-B, is known for its stability and high selectivity in organic solvents. nih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

Lipase Substrate Type Reaction Enantiomeric Excess (ee) Reference
Pseudomonas cepacia Lipase (PCL) Morita-Baylis-Hillman acetates Hydrolysis 92% (product) nih.gov
Novozyme 435 Morita-Baylis-Hillman acetates Hydrolysis >90% nih.gov
Lipase PS (Amano) Ivabradine alcohol precursor Hydrolysis 92% (product) mdpi.com
Candida antarctica Lipase B (CAL-B) 1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ols Transesterification >99% mdpi.com

This table is for illustrative purposes and showcases the application of lipases in kinetic resolutions of various chiral alcohols, demonstrating the potential for high enantioselectivity.

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.gov This approach is particularly valuable for producing complex chiral molecules. nih.govrsc.org In a typical chemoenzymatic strategy for this compound, an enzymatic resolution step is integrated into a larger chemical synthesis pathway. mdpi.com

For example, a racemic alcohol can be synthesized chemically and then resolved using a lipase to obtain the desired enantiomer with high optical purity. This enantiomerically enriched alcohol can then be used as a chiral building block in subsequent chemical transformations to build more complex target molecules. mdpi.com This strategy leverages the high stereoselectivity of enzymes for the critical chirality-inducing step, while relying on the versatility of chemical reactions for the remaining transformations. nih.gov The synchronization of chemical and enzymatic steps can lead to highly efficient and atom-economical syntheses. nih.gov

Grignard-Based Synthetic Routes and Subsequent Transformation

A common and effective method for synthesizing 1,1,1-trifluorooctan-2-ol involves the use of a Grignard reagent. mnstate.edupsu.edupsu.edu This approach typically starts with the reaction of an appropriate alkyl magnesium halide with a trifluoromethyl ketone or a related derivative.

One documented synthesis begins with ethyl trifluoroacetate (B77799). psu.edupsu.edu This starting material undergoes a one-pot Grignard addition and reduction sequence. Specifically, the addition of hexylmagnesium bromide (C₆H₁₃MgBr) to ethyl trifluoroacetate leads to the formation of the racemic alcohol, 1,1,1-trifluorooctan-2-ol. psu.edupsu.edu The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. mnstate.eduresearchgate.net Subsequent reduction yields the desired alcohol. To obtain the optically active (S)-enantiomer, an enzymatic kinetic resolution of the chloroacetic ester of the racemic alcohol is performed, yielding this compound with an enantiomeric excess greater than 98%. psu.edupsu.edu

The reaction can be summarized as follows:

Step 1: Grignard Reaction: Ethyl trifluoroacetate reacts with hexylmagnesium bromide in diethyl ether, followed by an acidic workup, to produce racemic 1,1,1-trifluorooctan-2-ol. psu.edupsu.edu

Step 2: Esterification: The racemic alcohol is reacted with chloroacetyl chloride in the presence of pyridine (B92270) to form the corresponding chloroacetic ester. psu.edupsu.edu

Step 3: Enzymatic Resolution: The racemic chloroacetic ester is subjected to enzymatic hydrolysis using a lipase, such as one from Candida rugosa, in a phosphate (B84403) buffer. This selectively hydrolyzes one enantiomer, allowing for the separation and isolation of the desired this compound. psu.edupsu.edu

This multi-step process, combining a classic organometallic reaction with a biocatalytic resolution, provides an efficient route to the enantiomerically pure target compound.

Functionalization and Derivatization for Specialized Research Applications

The hydroxyl group of this compound serves as a key functional handle for further molecular modifications, enabling the synthesis of a diverse range of derivatives for specialized research. These transformations are crucial for creating new materials and complex molecules with specific properties.

The synthesis of esters from this compound is a common derivatization strategy. For instance, the reaction of this compound with 4,4''-terphenyl dicarboxylic acid dichloride in the presence of pyridine yields the corresponding chiral dopant, (S,S)-bis-(1,1,1-trifluorooct-2-yl)-4,4''-terphenyldicarboxylate. psu.edupsu.edu This reaction proceeds via a nucleophilic acyl substitution, where the alcohol attacks the acyl chloride.

Another example involves the synthesis of diastereomeric esters for use in further reactions. This compound can be reacted with (S)-2-(4-bromobenzoyloxy)propanoic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). rsc.org This esterification creates a diastereomeric product that can be utilized in subsequent palladium-catalyzed cross-coupling reactions. rsc.org

Table 1: Examples of Esterification Reactions of this compound

ReagentCatalyst/ConditionsProductReference
4,4''-Terphenyl dicarboxylic acid dichloridePyridine, Toluene, Reflux(S,S)-bis-(1,1,1-trifluorooct-2-yl)-4,4''-terphenyldicarboxylate psu.edupsu.edu
(S)-2-(4-bromobenzoyloxy)propanoic acidDCC, DMAP, Dichloromethane(S)-1-(((S)-1,1,1-trifluorooctan-2-yloxy)carbonyl)ethyl 4-bromobenzoate rsc.org

While direct transformation of this compound to an alkyne is not a straightforward single-step process, the trifluoromethyl group is a key feature in the synthesis of trifluoromethyl-substituted alkynes. The incorporation of a trifluoromethyl group into alkynes is a significant area of research due to the unique properties these groups impart on the final molecules. mdpi.com General methods for the synthesis of trifluoromethyl-alkynes often involve the reaction of a terminal alkyne with a trifluoromethylating agent. organic-chemistry.org

Catalytic hydrogenation is a powerful tool for the reduction of unsaturated bonds, such as carbon-carbon double and triple bonds. masterorganicchemistry.comlibretexts.org This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), or Raney nickel, in the presence of hydrogen gas (H₂). masterorganicchemistry.comlibretexts.orgyoutube.com The hydrogenation process is generally a syn-addition, where both hydrogen atoms add to the same face of the double or triple bond. masterorganicchemistry.com

In the context of derivatives of this compound, if the synthetic route leads to a compound containing an alkene or alkyne functionality, catalytic hydrogenation can be used to saturate these bonds. For example, if a derivative of this compound were to contain a carbon-carbon double bond, it could be reduced to the corresponding alkane using H₂ and a palladium catalyst. masterorganicchemistry.comyoutube.com The stereochemistry of the resulting product would depend on the structure of the starting material and the reaction conditions.

Table 2: Common Catalysts for Hydrogenation

CatalystDescription
Palladium on Carbon (Pd/C)A common and versatile heterogeneous catalyst.
Platinum(IV) oxide (PtO₂)Known as Adam's catalyst, it is reduced in situ to platinum metal.
Raney NickelA finely divided nickel catalyst.

Application As a Chiral Element in Asymmetric Synthesis and Materials Science

Role as a Chiral Auxiliary and Ligand in Organic Transformations

In the realm of stereoselective synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com (S)-1,1,1-Trifluorooctan-2-ol and its derivatives can serve this purpose, leveraging their inherent chirality to influence the stereochemical outcome of reactions. Similarly, when incorporated into a larger molecule that can bind to a metal center, it acts as a chiral ligand, forming a catalyst that can direct the stereoselectivity of a chemical transformation.

Asymmetric induction is the process by which a chiral entity in a reaction mixture influences the formation of a new chiral center, leading to a preferential formation of one stereoisomer over another. msu.edu When this compound is used as a chiral auxiliary, it is typically attached to a prochiral substrate. The steric and electronic properties of the trifluoromethyl group and the alkyl chain of the auxiliary create a chiral environment around the reactive center of the substrate. This environment favors the approach of reagents from a specific direction, leading to the formation of one diastereomer in excess. The effectiveness of this induction depends on the specific reaction conditions and the nature of the reactants. nih.govnih.gov

For instance, in alkylation reactions of enolates derived from esters of this compound, the bulky trifluoromethyl group can effectively shield one face of the enolate, directing the incoming electrophile to the opposite face. This results in a high degree of diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved from the product, yielding an enantiomerically enriched compound.

The development of new chiral ligands and catalysts is a continuous effort in asymmetric catalysis to achieve high efficiency and enantioselectivity for a wide range of chemical transformations. beilstein-journals.orgnih.gov Derivatives of this compound can be synthesized to act as chiral ligands for metal-catalyzed reactions. The performance of these ligands is evaluated based on the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity. chemrxiv.org

For example, bidentate ligands can be prepared where the chiral alcohol is part of a larger structure containing another coordinating atom, such as nitrogen or phosphorus. These ligands can then be complexed with a metal, such as copper or palladium, to form a chiral catalyst. beilstein-journals.org The catalytic activity and enantioselectivity of these complexes are then tested in reactions like the Henry reaction or allylic alkylations. beilstein-journals.org The steric and electronic properties of the ligand, which are influenced by the trifluoromethyl group of the original alcohol, play a crucial role in determining the stereochemical outcome of the catalyzed reaction. The modular nature of these ligands allows for systematic modifications to optimize their performance for specific substrates and reactions. chemrxiv.org

Utilization as a Chiral Synthon and Building Block in Complex Molecule Synthesis

A chiral synthon is a molecular fragment that contains a stereocenter and can be incorporated into a larger molecule through a series of chemical reactions. This compound serves as a valuable chiral synthon due to its readily available, enantiomerically pure form. psu.edunih.gov Its trifluoromethyl group can impart unique properties to the target molecule, such as increased lipophilicity and metabolic stability, which are often desirable in medicinal chemistry.

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. colorado.edu Chiral liquid crystals, which possess a helical structure, are of particular interest for their unique optical and electro-optical properties. This compound is a key building block in the synthesis of chiral dopants for liquid crystal formulations. psu.edu These dopants, when added to an achiral liquid crystal host, can induce a helical superstructure, leading to the formation of chiral mesophases such as chiral nematic (N), chiral smectic C (SmC), and twist grain boundary (TGB) phases. mdpi.com

The introduction of a chiral center from this compound into a rod-like molecule can lead to the formation of complex, self-assembled bicontinuous structures. nih.gov While achiral molecules may form a gyroid phase with two networks of opposite chirality, the presence of a strong chiral element can cause one of the networks to "supertwist" in the reverse direction, resulting in a chiral gyroid mesophase. nih.gov

A prominent application of this compound is in the synthesis of chiral dopants based on a p-terphenyldicarboxylate core. psu.eduresearchgate.net The synthesis involves the reaction of this compound with 4,4''-terphenyldicarboxylic acid dichloride. psu.edupsu.edu These dopants are designed to have a high helical twisting power (HTP), which is a measure of their ability to induce a helical structure in a nematic or smectic C host. psu.edubeilstein-journals.org The trifluoromethyl group in the chiral tail of the dopant often contributes to a high HTP. psu.edu

For example, (S,S)-bis-(1,1,1-trifluorooct-2-yl)-4,4''-terphenyldicarboxylate (FOTDA) has been synthesized and shown to be a non-mesogenic chiral dopant with a very high twisting power. psu.edupsu.edu

Table 1: Synthesis of (S,S)-bis-(1,1,1-trifluorooct-2-yl)-4,4''-terphenyldicarboxylate (FOTDA)

Reactant 1 Reactant 2 Product Yield Reference

The incorporation of chiral dopants derived from this compound into liquid crystal mixtures significantly influences their electro-optical properties. In ferroelectric liquid crystals (FLCs), which possess a spontaneous polarization, the helical structure can be unwound by an external electric field, leading to fast switching times. mdpi.com Antiferroelectric liquid crystals (AFLCs) exhibit a tristable switching behavior. dbc.wroc.pl

The use of p-terphenyldicarboxylates of chiral (2S)-1,1,1-trifluorooctan-2-ol as a non-mesogenic chiral dopant in achiral smectic-C biphenylpyrimidines has led to the development of AFLCs with nanoscale helix pitches (less than 100 nm). researchgate.netresearchgate.netresearchgate.net These multicomponent AFLCs can exhibit two distinct electro-optical effects: a hysteresis-free U-shaped switching that is significantly faster than that of nematic liquid crystals, and the deformed helix antiferroelectric liquid crystal (DHAFLC) effect. researchgate.netresearchgate.netresearchgate.net The temperature independence of the electro-optical parameters in a certain range makes these materials highly valuable for applications. researchgate.netresearchgate.netresearchgate.net

The addition of dopants like (S,S)-bis-(1,1,1-trifluorooct-2-yl)-4,4"-terphenyl-dicarboxylate (FODTA-6) to polar smectic C* liquid crystal mixtures has been shown to induce a positive sign for both spontaneous polarization and handedness. researchgate.netcyberleninka.ru The properties of these mixtures, such as spontaneous polarization, electro-optical response time, and rotational viscosity, are directly affected by the molecular structure of the chiral dopant. researchgate.netcyberleninka.ru

Table 2: Investigated Properties of Ferrielectric Liquid Crystal Mixtures

Property Influence of Chiral Dopant Reference
Spontaneous Polarization Can be induced and its sign determined by the dopant's chirality. researchgate.netcyberleninka.ru
Handedness of Helix The direction of the helical twist (left or right) is determined by the chiral dopant. researchgate.netcyberleninka.ru
Electro-optical Response Time Affected by the composition of the mixture, including the chiral dopant. researchgate.netcyberleninka.ru
Rotational Viscosity Influenced by the molecular structure of the components in the mixture. researchgate.netcyberleninka.ru

Intermediacy in Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine-containing motifs is a widely recognized strategy in the development of pharmaceuticals and agrochemicals. nih.govnih.gov The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, leading to improved biological activity. nih.gov The synthesis of chiral molecules containing a trifluoromethyl group on a stereogenic carbon is therefore of great interest. nih.govresearchgate.net

This compound serves as a valuable chiral intermediate in the synthesis of such bioactive compounds. lookchem.comlookchem.com Its structure provides a pre-built block containing the desired trifluoromethylated stereocenter, which can be incorporated into larger, more complex target molecules. bldpharm.com While specific final products derived directly from this compound are often proprietary, its utility is analogous to that of other key trifluoromethyl-containing building blocks used in industry. lookchem.com

For example, the synthesis of the insecticide sulfoxaflor (B1682526) involves a critical pyridine (B92270) sulfide (B99878) intermediate that is prepared from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, another trifluoromethyl-containing building block. nih.gov Similarly, the herbicide fluazifop-butyl (B166162) is synthesized using 2-chloro-5-(trifluoromethyl)pyridine (B1661970) as a key intermediate. nih.govresearchoutreach.org These examples highlight the established role of trifluoromethylated intermediates in the production of high-value agrochemicals, a role for which this compound is also suited. lookchem.comlookchem.com

Table 2: Examples of Trifluoromethyl-Containing Building Blocks in Agrochemical Synthesis

Building Block Resulting Active Ingredient Type Reference
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Bicyclopyrone Herbicide nih.gov
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Sulfoxaflor Insecticide nih.govresearchoutreach.org

Exploratory Applications as a Specialized Reagent and Solvent in Chemical Reactions

Beyond its role as a structural intermediate, this compound has potential applications as a specialized reagent and solvent in chemical reactions. lookchem.comlookchem.com The properties of fluorinated alcohols are distinct from their non-fluorinated counterparts. The strong electron-withdrawing nature of the trifluoromethyl group makes the hydroxyl proton significantly more acidic than that of a typical alcohol like octan-2-ol. wikipedia.org

This increased acidity, combined with low nucleophilicity, makes it a candidate for use as a non-coordinating, polar, protic solvent capable of stabilizing charged intermediates or solvating reactants without interfering in the reaction. The well-studied compound 2,2,2-trifluoroethanol (B45653) (TFE) is known for its ability to promote certain reactions and stabilize secondary structures like alpha-helices in peptides through strong hydrogen-bonding interactions. wikipedia.org this compound would be expected to exhibit similar hydrogen-bonding capabilities, with its chirality offering the additional possibility of its use as a chiral solvent to influence the stereochemical outcome of a reaction.

As a reagent, the alcohol functionality can participate directly in chemical transformations, for example, in esterification or etherification reactions. lookchem.com Its use as a chiral reagent allows for the transfer of its stereochemical information to a new molecule, a fundamental strategy in asymmetric synthesis. lookchem.com

Advanced Spectroscopic and Stereochemical Analysis in Research

Methodologies for Enantiomeric Purity Determinationresearchgate.netmdpi.com

The determination of enantiomeric purity, or enantiomeric excess (e.e.), is a critical step in the characterization of chiral molecules like (S)-1,1,1-Trifluorooctan-2-ol. thieme-connect.de This involves quantifying the amount of one enantiomer relative to the other in a mixture. thieme-connect.de A variety of sophisticated analytical techniques are available for this purpose, primarily falling into two categories: spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidationmdpi.commdpi.comlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. While enantiomers themselves are indistinguishable in a standard NMR spectrum, their conversion into diastereomers allows for their differentiation and quantification. libretexts.orgwikipedia.org

A key strategy in NMR-based enantiomeric purity analysis is the use of chiral derivatizing agents (CDAs). wikipedia.org These are enantiomerically pure compounds that react with the chiral analyte, in this case this compound, to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical and chemical properties, their corresponding signals in the NMR spectrum will be distinct, allowing for their individual analysis. wikipedia.orgwordpress.com

For chiral alcohols like this compound, a common and effective CDA is Mosher's acid, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, or its acid chloride. wikipedia.org The reaction of the alcohol with the acid chloride forms diastereomeric esters. The fluorine atoms in the trifluoromethyl groups of both the derivatizing agent and the analyte can provide clear and well-resolved signals in the ¹⁹F NMR spectrum, which is often less crowded than the ¹H NMR spectrum.

The process involves:

Reaction: The enantiomeric mixture of 1,1,1-trifluorooctan-2-ol is reacted with an enantiomerically pure CDA. It is crucial that this reaction proceeds to completion to avoid kinetic resolution, which would alter the apparent enantiomeric ratio. thieme-connect.de

NMR Analysis: The resulting mixture of diastereomers is then analyzed by NMR spectroscopy. The signals corresponding to each diastereomer are integrated.

Quantification: The ratio of the integrals of the diastereomer signals directly corresponds to the enantiomeric ratio of the original alcohol.

Chiral Derivatizing Agent (CDA)Analyte Functional GroupResulting DiastereomerNMR Nucleus for Analysis
Mosher's acid chlorideAlcoholEster¹H, ¹⁹F
2-formylphenylboronic acid and α-methyl-4-fluorobenzylamineDiolImino-boronate ester¹H, ¹⁹F

This table presents examples of chiral derivatization protocols applicable to alcohols and diols for NMR analysis. nih.gov

In a chiral environment, otherwise equivalent protons (or other nuclei) can become non-equivalent and exhibit different chemical shifts. masterorganicchemistry.comchemistrysteps.com These are known as diastereotopic protons. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The presence of the chiral center in this compound can make the two protons on a neighboring methylene (B1212753) (CH₂) group diastereotopic. masterorganicchemistry.com

When a chiral solvating agent is added to a solution of enantiomers, transient diastereomeric complexes are formed. libretexts.org This interaction can induce a sufficient difference in the chemical environment of corresponding protons in the two enantiomers, leading to separate signals in the NMR spectrum. libretexts.org The relative areas of these signals can then be used to determine the enantiomeric excess. libretexts.org

The key requirements for this method are:

The chiral solvating agent must interact sufficiently with the enantiomers to cause a noticeable difference in their NMR spectra.

The signals for the two enantiomers must be well-resolved to allow for accurate integration.

This method is advantageous as it does not require chemical modification of the analyte. libretexts.org

Chromatographic Techniques for Enantiomer Separation and Purity Assessmentresearchgate.netmdpi.com

Chromatographic methods are highly effective for separating enantiomers and assessing the purity of compounds. researchgate.net These techniques rely on the differential interaction of the enantiomers with a chiral environment, typically a chiral stationary phase (CSP). nih.govazom.com

Gas chromatography (GC) is a powerful technique for separating volatile compounds. For the separation of enantiomers like those of 1,1,1-trifluorooctan-2-ol, a GC instrument equipped with a chiral stationary phase (CSP) is essential. nih.govazom.com The principle of separation lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.com These complexes have different thermodynamic stabilities, leading to different retention times and thus separation. azom.com

Commonly used CSPs for the separation of chiral alcohols include derivatives of cyclodextrins. researchgate.netchromatographyonline.com These are cyclic oligosaccharides that have a chiral cavity. The analyte enantiomers can be included within this cavity, and differences in the stability of the inclusion complexes for the (R) and (S) enantiomers lead to their separation. chromatographyonline.com

The selection of the appropriate CSP and the optimization of GC conditions (e.g., temperature program, carrier gas flow rate) are critical for achieving good resolution between the enantiomeric peaks. The ratio of the peak areas then provides a quantitative measure of the enantiomeric purity. uni-muenchen.de

Chiral Stationary Phase TypeCommon ApplicationsSeparation Principle
Cyclodextrin derivativesAlcohols, esters, ketonesInclusion complexation
Amino acid derivativesAmino acids, alcohols, aminesHydrogen bonding, dipole-dipole interactions
Metal-organic frameworks (MOFs)Various racematesAdsorption, size exclusion

This table provides an overview of different types of chiral stationary phases used in gas chromatography and their general applications. researchgate.netazom.com

To determine the enantiomeric purity by HPLC, a chiral stationary phase is required. nih.gov Similar to chiral GC, the separation is based on the differential interaction of the enantiomers with the CSP. Alternatively, pre-column derivatization with a chiral reagent can be performed to create diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov The choice between using a chiral stationary phase or a derivatization method depends on the specific compound and the availability of suitable columns and reagents. nih.gov

Validation of the HPLC method according to established guidelines is crucial to ensure that it is reliable, linear, precise, and accurate for its intended purpose. elte.hu This includes determining the limit of detection (LOD) and limit of quantitation (LOQ) for any impurities, including the unwanted enantiomer. nih.govelte.hu

ParameterDescriptionImportance
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte.Ensures accurate quantification over a range of concentrations.
PrecisionThe closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Indicates the reproducibility of the method.
AccuracyThe closeness of the test results obtained by the method to the true value.Demonstrates the correctness of the measurement.
Limit of Detection (LOD)The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Defines the sensitivity of the method for detecting trace impurities.
Limit of Quantitation (LOQ)The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Defines the lower limit for reliable quantitative measurements.

This table outlines key validation parameters for an HPLC method for purity determination. nih.govelte.hu

Mass Spectrometry for Molecular Characterization in Synthetic Research

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of synthesized compounds like this compound. Research endeavors have utilized mass spectral analysis, including liquid chromatography-mass spectrometry (LCMS), to verify the successful synthesis of this compound and its derivatives. epo.orgrsc.org The standard ionization technique for such molecules is Electron Ionization (EI), typically at 70 eV, which provides detailed fragmentation patterns useful for structural confirmation. rsc.org

When subjected to EI mass spectrometry, the molecular ion (the ionized, unfragmented molecule) of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.11 g/mol ). However, the molecular ion peak for alcohols is often weak or entirely absent due to the ion's instability. chim.luchemspider.com The fragmentation of the molecular ion is highly predictable and provides a structural fingerprint.

The primary fragmentation pathways for a secondary alcohol like this compound include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon. This is a dominant fragmentation route for aliphatic amines and alcohols. chim.lu For this molecule, two alpha-cleavage events are possible:

Cleavage of the C1-C2 bond, which would result in the loss of a trifluoromethyl radical (•CF₃).

Cleavage of the C2-C3 bond, leading to the loss of a hexyl radical (•C₆H₁₃).

Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would produce a fragment ion with a mass 18 units less than the molecular ion. savemyexams.com The presence of the highly electronegative trifluoromethyl group significantly influences the stability of the resulting fragments, making fragmentation patterns of fluorinated compounds distinct.

A summary of predicted key fragments for this compound in an EI mass spectrum is presented below.

m/z (Predicted)Fragment Ion StructureOrigin
184[C₈H₁₅F₃O]⁺•Molecular Ion (M⁺•)
169[C₈H₁₄F₂O]⁺•Loss of HF
166[C₈H₁₄F₃]⁺Loss of H₂O
115[CH(OH)C₆H₁₃]⁺Alpha-cleavage: Loss of •CF₃
99[CH(OH)CF₃]⁺Alpha-cleavage: Loss of •C₆H₁₃

Theoretical and Computational Studies of S 1,1,1 Trifluorooctan 2 Ol

Quantum Chemical Investigations of Stereochemistry and Reactivity

Quantum chemical methods provide fundamental insights into the three-dimensional arrangement of atoms and the electronic factors that govern chemical reactions. nih.gov For a chiral molecule like (S)-1,1,1-Trifluorooctan-2-ol, these methods could be invaluable in understanding its behavior.

Molecular modeling is a key technique for studying how a chiral center influences the stereochemical outcome of a reaction, a process known as chiral induction. researchgate.net In the case of this compound, computational models could be constructed to simulate its interaction with other reactants. These models help in visualizing the transition states of a reaction, which are the high-energy arrangements of atoms that occur as reactants are converted into products.

By calculating the energies of different transition states, chemists can predict which reaction pathway is more favorable. For example, in a reaction involving this compound as a chiral auxiliary, molecular modeling could predict the stereoselectivity of the reaction. While no specific studies on this compound were found, the general approach would involve docking the alcohol with a substrate and calculating the interaction energies for different orientations to determine the most likely mechanism of chiral transfer.

Computational chemistry offers powerful tools to determine why certain products are formed in a reaction over others (selectivity) and the step-by-step process of bond breaking and formation (reaction pathway). researchgate.net Methods like DFT can be used to map out the potential energy surface of a reaction involving this compound. This would involve identifying all possible intermediates and transition states and calculating their relative energies.

Such a study would reveal the activation energy for different pathways, allowing for the prediction of the major product under given conditions. While the literature lacks specific examples for this compound, this computational strategy is widely used in organic chemistry to rationalize experimental findings and to design more efficient and selective syntheses.

Simulation of Spectroscopic Properties and Advanced Data Interpretation

Computational methods can simulate various types of spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. frontiersin.orgunl.pt These simulations are crucial for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, calculating its theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts and IR vibrational frequencies would provide a valuable reference for experimental characterization.

Role of Computational Chemistry in Organofluorine Compound Design and Prediction

Computational chemistry plays a vital role in the rational design of novel organofluorine compounds with desired properties. uv.espublish.csiro.au By predicting properties such as reactivity, lipophilicity, and metabolic stability, computational models can screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis. researchgate.net This in silico approach significantly accelerates the discovery process and reduces the costs associated with experimental work.

In the context of designing compounds like this compound, computational methods could be used to:

Predict the impact of modifying the alkyl chain length on the compound's properties.

Investigate the effects of introducing other functional groups on its reactivity and potential biological activity.

Screen for potential applications by simulating its interaction with biological targets like enzymes.

The unique properties of fluorinated alcohols, such as their strong hydrogen-bonding ability and low nucleophilicity, make them interesting targets for both synthetic and computational studies. While this compound itself has not been the focus of extensive computational research, the methodologies are in place to explore its chemical nature and potential applications in the future.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing (S)-1,1,1-Trifluorooctan-2-ol with high enantiomeric purity?

  • Answer: Enantioselective synthesis can be achieved via asymmetric reduction of 1,1,1-trifluorooctan-2-one using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori catalysts). Alternatively, enzymatic resolution with lipases or esterases may improve stereochemical outcomes. Chiral chromatography (e.g., HPLC with amylose-based columns) is critical for isolating the (S)-enantiomer .

Q. What analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can differentiate enantiomers. X-ray crystallography provides definitive structural confirmation. Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are complementary tools for assessing chirality .

Q. How can researchers optimize reaction conditions to minimize fluorinated byproducts during synthesis?

  • Answer: Controlled temperature (-20°C to 0°C) and inert atmospheres (argon/nitrogen) reduce side reactions. Use of non-polar solvents (e.g., hexane) and stoichiometric monitoring via in-situ FTIR or GC-MS helps track intermediate stability. Fluorine-specific mass spectrometry (HRMS) identifies and quantifies fluorinated impurities .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, and how does its trifluoromethyl group influence reactivity?

  • Answer: The trifluoromethyl group enhances electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions. In catalysis, it acts as a chiral auxiliary in aldol or Mannich reactions, improving enantioselectivity (up to 90% ee reported). Computational studies (DFT) reveal steric and electronic contributions to stereochemical outcomes .

Q. How do solvent systems affect the compound’s conformational stability in biomolecular interactions?

  • Answer: Polar aprotic solvents (e.g., DMSO) stabilize hydrogen bonding with biomolecules, while hydrophobic environments (e.g., lipid bilayers) enhance membrane permeability. Molecular dynamics simulations paired with Isothermal Titration Calorimetry (ITC) quantify binding affinities to proteins/enzymes .

Q. What are the environmental degradation pathways of this compound, and how persistent is it in aquatic systems?

  • Answer: Hydrolysis under alkaline conditions (pH >10) cleaves the alcohol group, forming trifluoroacetic acid derivatives. Photodegradation studies (UV-Vis) show half-lives >100 days in water. LC-MS/MS and ¹⁹F-NMR track degradation intermediates. Compare with perfluoroalkyl substance (PFAS) persistence models .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported enantioselectivity values across studies?

  • Answer: Validate purity via independent methods (e.g., chiral GC vs. HPLC). Replicate experiments under standardized conditions (IUPAC guidelines). Cross-reference with crystallographic data to resolve stereochemical ambiguities. Meta-analyses of solvent/catalyst combinations can identify outlier methodologies .

Q. Why do computational models sometimes fail to predict the compound’s reactivity in fluorinated matrices?

  • Answer: Fluorine’s electronegativity introduces non-covalent interactions (e.g., C-F⋯H-X) not fully captured by standard DFT parameters. Hybrid QM/MM models or machine learning corrections improve accuracy. Experimental validation using X-ray Photoelectron Spectroscopy (XPS) refines computational inputs .

Methodological Recommendations

  • Stereochemical Analysis: Combine VCD with solid-state NMR for unambiguous assignment .
  • Environmental Impact: Use OECD 301B biodegradation tests and EPA PFAS guidelines for persistence studies .
  • Synthesis Optimization: Employ Design of Experiments (DoE) to screen catalyst/solvent combinations efficiently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.